molecular formula C24H31N2O9P B1246202 Carvedilol Phosphate CAS No. 610309-89-2

Carvedilol Phosphate

Numéro de catalogue: B1246202
Numéro CAS: 610309-89-2
Poids moléculaire: 522.5 g/mol
Clé InChI: JAYBFQXVKDGMFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Carvedilol phosphate, also known as Coreg CR or this compound hemihydrate, is a non-selective beta-adrenergic antagonist with alpha-1-blocking activity . This article will delve into the various aspects of its mechanism of action.

Target of Action

Carvedilol primarily targets beta-1 receptors in the heart and alpha-1 receptors in blood vessels . These receptors typically bind to hormones called catecholamines .

Mode of Action

Carvedilol inhibits the binding of catecholamines to beta-1 receptors in the heart and alpha-1 receptors in the blood vessels . This inhibition leads to a decrease in heart rate and blood pressure . The S(-) enantiomer of carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R(+) enantiomer is an alpha-1 adrenoceptor blocker .

Biochemical Pathways

Carvedilol affects several biochemical pathways. It inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .

Pharmacokinetics

Carvedilol is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, but also by CYP2C9, CYP3A4, CYP2C19, CYP1A2, and CYP2E1 . It undergoes aromatic ring oxidation and glucuronidation, followed by conjugation reactions . The drug’s bioavailability is around 25% , and its solubility is pH-dependent, with high solubility at low pH and low solubility at high pH .

Result of Action

The molecular and cellular effects of carvedilol’s action include a reduction in cardiac output, exercise- or beta-agonist-induced tachycardia, reduction of reflex orthostatic tachycardia, vasodilation, decreased peripheral vascular resistance, decreased renal vascular resistance, reduced plasma renin activity, and increased levels of atrial natriuretic peptide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of carvedilol. For instance, the pH of the gastrointestinal tract can affect the solubility and dissolution of carvedilol, which in turn impacts its bioavailability . Additionally, the ionic strength and buffer capacity of the dissolution media can influence carvedilol’s solubility and dissolution rate .

Analyse Biochimique

Biochemical Properties

Coreg CR (carvedilol phosphate) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a racemic mixture where the S(-) enantiomer exhibits nonselective beta-adrenoreceptor blocking activity, and both R(+) and S(-) enantiomers exhibit alpha-1 adrenergic blocking activity . This compound binds to beta-adrenergic receptors, inhibiting the action of catecholamines like epinephrine and norepinephrine, which are involved in the body’s “fight or flight” response . This interaction leads to a decrease in heart rate and blood pressure, making it effective in treating cardiovascular conditions.

Cellular Effects

Coreg CR influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to reduce the production of reactive oxygen species (ROS) in cardiac cells, thereby protecting them from oxidative stress . It also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and apoptosis . Additionally, this compound can modulate the expression of genes related to inflammation and cell survival, contributing to its cardioprotective effects .

Molecular Mechanism

The molecular mechanism of Coreg CR involves its binding interactions with beta-adrenergic and alpha-1 adrenergic receptors. This compound blocks these receptors, preventing the binding of catecholamines and thereby inhibiting their effects on the cardiovascular system . This results in vasodilation, reduced heart rate, and decreased myocardial oxygen demand . Furthermore, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cardiac cells . It also inhibits the activity of NADPH oxidase, an enzyme involved in ROS production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Coreg CR have been observed to change over time. This compound is stable under normal storage conditions, but its degradation can occur under extreme conditions such as high temperature and humidity . Long-term studies have shown that this compound maintains its efficacy in reducing blood pressure and heart rate over extended periods . Prolonged use may lead to tolerance, necessitating dosage adjustments to maintain therapeutic effects .

Dosage Effects in Animal Models

The effects of Coreg CR vary with different dosages in animal models. At low doses, this compound effectively reduces blood pressure and heart rate without significant adverse effects . At high doses, it can cause bradycardia, hypotension, and other cardiovascular complications . Toxicity studies in rats have shown that this compound can cause liver and kidney damage at extremely high doses . These findings highlight the importance of careful dosage management to avoid adverse effects.

Metabolic Pathways

Coreg CR is metabolized primarily by the liver through aromatic ring oxidation and glucuronidation . The oxidative metabolites are further metabolized by conjugation via glucuronidation and sulfation . The major enzymes involved in the metabolism of this compound are cytochrome P450 2D6 (CYP2D6) and cytochrome P450 2C9 (CYP2C9). These metabolic pathways result in the formation of active metabolites that contribute to the drug’s therapeutic effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du BM 14190 (hémihydrate de phosphate) implique la réaction du carvedilol avec l'acide phosphorique. Le processus comprend généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle du BM 14190 (hémihydrate de phosphate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Analyse Des Réactions Chimiques

Types de réactions

Le BM 14190 (hémihydrate de phosphate) subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des analogues substitués du BM 14190 (hémihydrate de phosphate) .

Applications de la recherche scientifique

Le BM 14190 (hémihydrate de phosphate) a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le BM 14190 (hémihydrate de phosphate) exerce ses effets par le biais de plusieurs mécanismes :

    Blocage des récepteurs adrénergiques : Il bloque les récepteurs adrénergiques bêta et alpha-1, ce qui entraîne une vasodilatation et une diminution de la pression artérielle.

    Inhibition de la peroxydation lipidique : Le composé inhibe la peroxydation lipidique, protégeant les cellules des dommages oxydatifs.

    Induction de l'autophagie : Il induit l'autophagie, un processus cellulaire qui dégrade et recycle les organites et les protéines endommagés.

    Inhibition de l'inflammasome NLRP3 : Le BM 14190 (hémihydrate de phosphate) inhibe l'inflammasome NLRP3, réduisant l'inflammation

Applications De Recherche Scientifique

BM 14190 (phosphate hemihydrate) has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Le BM 14190 (hémihydrate de phosphate) est unique par rapport aux autres composés similaires en raison de son blocage combiné des récepteurs adrénergiques bêta et alpha-1 et de sa capacité à induire l'autophagie. Les composés similaires comprennent :

Activité Biologique

Carvedilol phosphate is a potent adrenergic blocking agent primarily used in the management of hypertension and heart failure. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by relevant case studies and research findings.

Overview of this compound

This compound is the phosphate salt form of carvedilol, a racemic mixture that exhibits both non-selective beta-adrenergic blocking and alpha-1 adrenergic blocking properties. Its chemical formula is C48H60N4O17P2C_{48}H_{60}N_{4}O_{17}P_{2} . The extended-release formulation allows for once-daily dosing, enhancing patient compliance compared to immediate-release formulations.

Carvedilol exerts its effects through multiple pathways:

  • Beta-Adrenergic Receptor Blockade : It primarily blocks β1 and β2 adrenergic receptors, which leads to decreased heart rate and myocardial contractility. This action is crucial in reducing cardiac workload and oxygen demand .
  • Alpha-1 Adrenergic Receptor Blockade : By blocking alpha-1 receptors, carvedilol induces vasodilation, contributing to its antihypertensive effects .
  • Antioxidant Properties : Carvedilol has demonstrated antioxidant effects by scavenging free radicals and enhancing endothelial nitric oxide production, which may protect against oxidative stress in cardiovascular diseases .

Cellular Signaling Pathways

Recent studies have elucidated the cellular signaling mechanisms of carvedilol. Notably, carvedilol activates the β2-adrenoceptor-Gs-adenylyl cyclase-cAMP signaling pathway. Research indicates that carvedilol induces ERK phosphorylation via Gs protein activation rather than through arrestin-dependent mechanisms. This was confirmed using CRISPR/Cas9 genome editing to create cell models lacking G proteins or arrestins .

Table 1 summarizes key findings on the signaling pathways activated by carvedilol:

Pathway Mechanism Outcome
β2-Adrenoceptor-GsActivates adenylyl cyclaseIncreased cAMP levels
ERK SignalingPhosphorylation of ERKCellular proliferation and survival
Antioxidant ActivityScavenging of ROSReduced oxidative stress

Clinical Efficacy

This compound has been extensively studied for its efficacy in various clinical settings:

  • Heart Failure Management : In a multicenter trial involving 366 patients with heart failure, switching from immediate-release carvedilol to this compound resulted in significant improvements in heart function and a reduction in adverse events such as hypotension .
  • Hypertension Control : Controlled-release carvedilol has shown efficacy in managing hypertension, with studies indicating blood pressure control in up to 53% of patients .
  • Post-Myocardial Infarction (MI) : Carvedilol has been associated with improved survival rates post-MI due to its ability to reduce cardiac workload and improve left ventricular function .

Case Studies

  • Heart Failure Patients : A study demonstrated that patients treated with carvedilol IR showed a decrease in oxygen free radical levels after six months. This was correlated with improved exercise capacity as measured by the six-minute walk test .
  • Elderly Patients Transitioning to Extended Release : In trials where elderly patients switched from high doses of immediate-release carvedilol to extended-release formulations, there was a notable increase in adverse effects such as syncope, highlighting the need for careful monitoring during transitions .

Safety Profile

This compound is generally well-tolerated; however, it can cause side effects such as dizziness, hypotension, and bradycardia. The risk of these side effects increases in elderly patients or those with comorbid conditions .

Propriétés

Numéro CAS

610309-89-2

Formule moléculaire

C24H31N2O9P

Poids moléculaire

522.5 g/mol

Nom IUPAC

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate

InChI

InChI=1S/C24H26N2O4.H3O4P.H2O/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4;/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4);1H2

Clé InChI

JAYBFQXVKDGMFT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O.OP(=O)(O)O

SMILES canonique

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O

Pictogrammes

Irritant; Environmental Hazard

Origine du produit

United States

Synthesis routes and methods

Procedure details

A suitable reactor is charged with acetone. The acetone solution is sequentially charged with carvedilol and water. Upon addition of the water, the slurry dissolves quickly. To the solution is added aqueous H3PO4. The reaction mixture is stirred at room temperature and carvedilol dihydrogen phosphate seeds are added in one portion. The solid precipitate formed is stirred, then filtered and the collected cake is washed with aqueous acetone. The cake is dried under vacuum to a constant weight. The cake is weighed and stored in a polyethylene container.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carvedilol dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Carvedilol Dihydrogen Phosphate Hemihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carvedilol Phosphate
Reactant of Route 2
Carvedilol Phosphate
Reactant of Route 3
Reactant of Route 3
Carvedilol Phosphate
Reactant of Route 4
Carvedilol Phosphate
Reactant of Route 5
Carvedilol Phosphate
Reactant of Route 6
Carvedilol Phosphate
Customer
Q & A

Q1: What is the primary mechanism of action of carvedilol phosphate?

A1: this compound acts as a non-selective antagonist of both β-adrenergic and α1-adrenergic receptors. [, , ] This dual action contributes to its therapeutic effects in conditions like hypertension and heart failure. [, ]

Q2: How does this compound's β-adrenergic blockade contribute to its therapeutic effects?

A2: By blocking β-adrenergic receptors, this compound reduces the effects of the sympathetic nervous system on the heart. [] This leads to a decrease in heart rate (negative chronotropic effect) and the force of heart contractions (negative inotropic effect), ultimately reducing cardiac output. []

Q3: What is the significance of this compound's α1-adrenergic blockade?

A3: The α1-adrenergic blocking activity of this compound results in vasodilation, reducing peripheral vascular resistance and contributing to its blood pressure-lowering effects. [, ]

Q4: What is the molecular formula and weight of this compound hemihydrate?

A4: The molecular formula of this compound hemihydrate is C24H26N2O4•H3PO4•1/2 H2O, and its molecular weight is 513.5 g/mol (free base: 406.5 g/mol). []

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: Several techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD), are commonly employed to characterize this compound and its formulations. [, , , , ] FTIR helps identify functional groups and potential interactions with excipients. [, ] DSC provides insights into thermal properties and polymorphism. [, ] PXRD aids in determining crystallinity and identifying different solid forms. [, ]

Q6: Does this compound exhibit compatibility issues with common pharmaceutical excipients?

A6: Studies have investigated the compatibility of this compound with various excipients. [, , ] FTIR analysis is often used to assess potential chemical interactions. [, ] While generally considered compatible with many excipients, specific combinations should be evaluated during formulation development to ensure stability and performance.

Q7: How does this compound's stability vary under different environmental conditions?

A7: Research has explored the moisture sorption-desorption characteristics of this compound. [] The compound exhibits a sigmoidal sorption-desorption isotherm, indicating Type II isotherm behavior. [] This highlights the importance of controlling humidity during manufacturing and storage to ensure product stability.

Q8: What are the challenges associated with formulating this compound, and how are they addressed?

A8: As a BCS Class II drug, this compound presents challenges due to its low aqueous solubility, potentially limiting its dissolution rate and bioavailability. [, ] Several strategies have been explored to overcome these limitations, including:

  • Solid Dispersions: Utilizing hydrophilic carriers like PVP K-30, aerosil, and various cellulose derivatives to improve solubility and dissolution. [, ]
  • Micronization: Reducing particle size to enhance the surface area available for dissolution. []
  • Controlled Release Systems: Developing formulations that provide sustained drug release over an extended period, improving patient compliance by reducing dosing frequency. [, , , , , , , ] These systems often utilize hydrophilic polymers like HPMC and Carbopol to modulate drug release. []
  • Gastroretentive Systems: Designing formulations that remain in the stomach for an extended period, taking advantage of this compound's higher solubility in acidic environments. [, , ] Floating tablets, often incorporating gas-generating agents like sodium bicarbonate, are a common approach. [, ]
  • Buccal Delivery Systems: Exploring alternative routes of administration like buccal films and patches to potentially bypass first-pass metabolism and improve bioavailability. [, ] Mucoadhesive polymers like Plantago ovata husk gel and chitosan are employed in these systems. [, ]

Q9: What is the rationale for developing controlled-release formulations of this compound?

A9: Controlled-release formulations aim to maintain therapeutic drug levels for an extended period, reducing dosing frequency and potentially improving patient compliance. [, , , ] This is particularly relevant for chronic conditions like hypertension where consistent blood pressure control is crucial. [, , , ]

Q10: What is the bioavailability of immediate-release this compound, and why is it relatively low?

A10: The oral bioavailability of immediate-release this compound is relatively low, ranging from 25% to 35%. [, , ] This is primarily attributed to extensive first-pass metabolism in the liver. [, , ]

Q11: Has research shown a link between dosing frequency and patient adherence to carvedilol therapy?

A12: Studies suggest that once-daily (QD) dosing of carvedilol is associated with better medication adherence compared to twice-daily (BID) dosing. [] This highlights the potential benefits of extended-release formulations in improving patient compliance and treatment outcomes.

Q12: What analytical methods are commonly used to quantify this compound in pharmaceutical formulations?

A13: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in various matrices, including pharmaceutical formulations. [, ] Other methods like UV spectrophotometry and high-performance thin-layer chromatography (HPTLC) have also been employed. [, ]

Q13: What are the critical considerations for validating analytical methods for this compound?

A14: Analytical method validation ensures the accuracy, precision, specificity, linearity, range, robustness, and stability of the method. [] This is crucial for obtaining reliable and reproducible results in quality control and research settings. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.